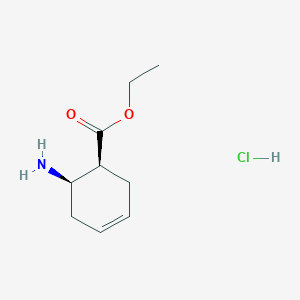
Nitrosyl chloride;ruthenium(3+);hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is an important ruthenium compound used in the synthesis of more complex ruthenium compounds . This compound is known for its distinctive nitrosyl (NO) ligand, which plays a crucial role in its chemical behavior and applications.
Vorbereitungsmethoden
Ruthenium(III) nitrosylchloride can be synthesized through various methods. One common synthetic route involves the reaction of ruthenium trichloride (RuCl3) with sodium nitrite (NaNO2) in an acidic medium. The reaction proceeds as follows:
[ \text{RuCl}_3 + \text{NaNO}_2 + \text{HCl} \rightarrow \text{Ru(NO)Cl}_3 + \text{NaCl} + \text{H}_2\text{O} ]
In industrial production, ruthenium(III) nitrosylchloride is often prepared by reacting ruthenium trichloride with nitric oxide (NO) gas under controlled conditions .
Analyse Chemischer Reaktionen
Ruthenium(III) nitrosylchloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: Ruthenium(III) nitrosylchloride can be oxidized to higher oxidation states, such as ruthenium tetroxide (RuO4), using strong oxidizing agents like sodium periodate (NaIO4).
Reduction: It can be reduced to lower oxidation states, such as ruthenium(II) complexes, using reducing agents like sodium borohydride (NaBH4).
Substitution: The chloride ligands in ruthenium(III) nitrosylchloride can be substituted with other ligands, such as phosphines or amines, to form various coordination complexes
Wissenschaftliche Forschungsanwendungen
Ruthenium(III) nitrosylchloride has a wide range of applications in scientific research, including:
Medicine: Ruthenium-based compounds, including ruthenium(III) nitrosylchloride, are being investigated for their anticancer properties.
Industry: It is used in the production of thick-film resistors and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of ruthenium(III) nitrosylchloride involves its ability to release nitric oxide (NO) under certain conditions. NO is a highly reactive molecule that can interact with various biological targets, including proteins and nucleic acids. In cancer therapy, ruthenium(III) nitrosylchloride can bind to DNA and disrupt its function, leading to cell death . Additionally, it can interact with plasma proteins, such as serum albumin and transferrin, which can facilitate its transport and uptake by cells .
Vergleich Mit ähnlichen Verbindungen
Ruthenium(III) nitrosylchloride is part of a broader class of ruthenium-nitrosyl complexes. Similar compounds include:
Ruthenium(III) nitrosylnitrate (Ru(NO)(NO3)3): Used as a catalyst in various reactions and in the production of thick-film resistors.
Ruthenium(IV) oxide (RuO2): An important catalyst in electrochemical applications.
Ruthenium tetroxide (RuO4): A strong oxidizing agent used in organic synthesis and the purification of ruthenium.
Ruthenium(III) nitrosylchloride is unique due to its specific coordination environment and the presence of the nitrosyl ligand, which imparts distinct chemical properties and reactivity .
Eigenschaften
Molekularformel |
ClH2NO2Ru+3 |
|---|---|
Molekulargewicht |
184.5 g/mol |
IUPAC-Name |
nitrosyl chloride;ruthenium(3+);hydrate |
InChI |
InChI=1S/ClNO.H2O.Ru/c1-2-3;;/h;1H2;/q;;+3 |
InChI-Schlüssel |
XKTGKMXHQPHUOL-UHFFFAOYSA-N |
Kanonische SMILES |
N(=O)Cl.O.[Ru+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


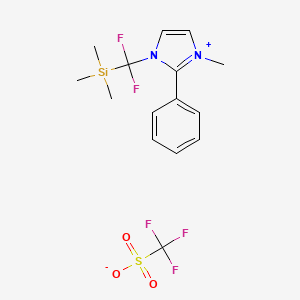
![1,4,6-Triazaspiro[4.4]nonane](/img/structure/B13828708.png)

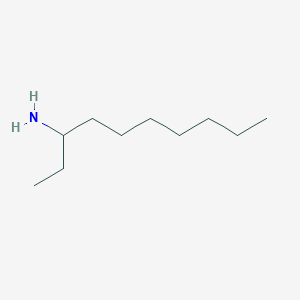
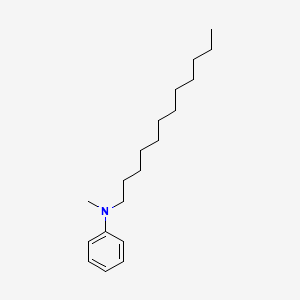
![2-(2-Bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B13828723.png)
![(2R)-3-sulfanyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid](/img/structure/B13828730.png)
![Dodecanoyl-dimethyl-[3-(oxidoazaniumyl)propyl]azanium](/img/structure/B13828732.png)
![N'-acetyl-5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carbohydrazide](/img/structure/B13828739.png)
![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide](/img/structure/B13828754.png)
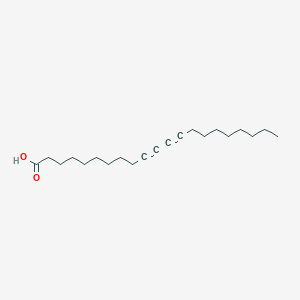
![(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl)oxane-3,4,5-triol](/img/structure/B13828769.png)
